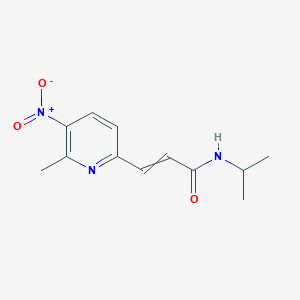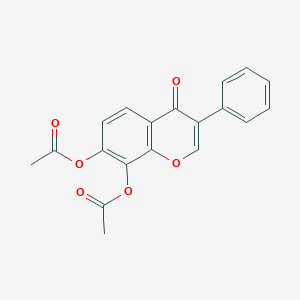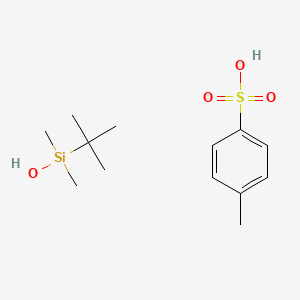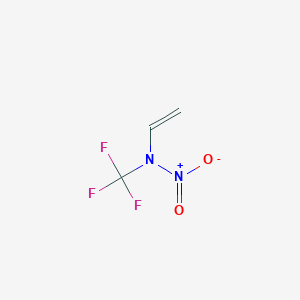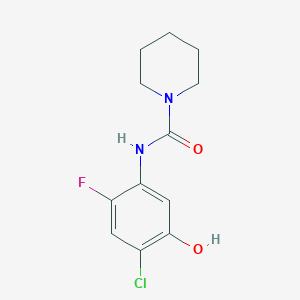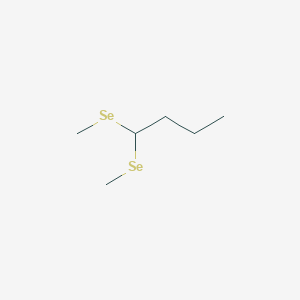
9-Fluoro-9-(2-methylphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-9-(2-methylphenyl)-9H-fluorene: is a fluorinated organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic electronics, photonics, and materials science. The presence of a fluorine atom and a methylphenyl group in its structure makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-9-(2-methylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 2-methylphenyl derivatives.
Fluorination: The fluorene core is fluorinated using a suitable fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Substitution Reaction: The 2-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using an appropriate catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Fluorination: Large-scale fluorination using continuous flow reactors to ensure uniformity and efficiency.
Catalytic Processes: Use of advanced catalytic systems to enhance the yield and selectivity of the desired product.
Purification: High-performance liquid chromatography (HPLC) or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-9-(2-methylphenyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methylphenyl positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted fluorenes
Scientific Research Applications
9-Fluoro-9-(2-methylphenyl)-9H-fluorene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mechanism of Action
The mechanism of action of 9-Fluoro-9-(2-methylphenyl)-9H-fluorene involves its interaction with molecular targets and pathways, which can vary depending on its application. For example:
In Organic Electronics: The compound’s electronic properties, such as its ability to transport charge and emit light, are crucial for its function in OLEDs and photovoltaic cells.
In Biological Systems: The fluorine atom can enhance the compound’s binding affinity to biological targets, making it useful in imaging and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-9-(2-methylphenyl)fluorene
- 9-Ethyl-9-(2-methylphenyl)fluorene
Comparison
Compared to similar compounds, 9-Fluoro-9-(2-methylphenyl)-9H-fluorene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more suitable for applications requiring high stability and specific electronic characteristics.
Properties
CAS No. |
88172-56-9 |
|---|---|
Molecular Formula |
C20H15F |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
9-fluoro-9-(2-methylphenyl)fluorene |
InChI |
InChI=1S/C20H15F/c1-14-8-2-5-11-17(14)20(21)18-12-6-3-9-15(18)16-10-4-7-13-19(16)20/h2-13H,1H3 |
InChI Key |
RCGUOAXLAICETF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)


![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)

![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)

